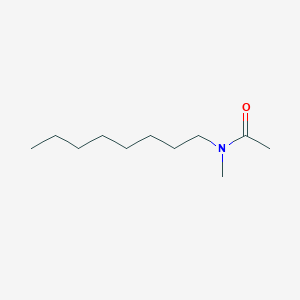
N-methyl-N-octylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-octylacetamide is an organic compound with the molecular formula C11H23NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a methyl group, and the nitrogen atom is bonded to an octyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-octylacetamide can be synthesized through the reaction of octylamine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds as follows:
- Octylamine is reacted with acetic anhydride.
- The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where octylamine and acetic anhydride are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to purification processes such as distillation and filtration to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-octylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-octylacetamide and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the methyl or octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions include N-octylacetamide, octanoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-methyl-N-octylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and as a component in various industrial formulations.
Mecanismo De Acción
The mechanism of action of N-methyl-N-octylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-methylacetamide: A simpler derivative with a methyl group attached to the nitrogen atom.
N-octylacetamide: Similar to N-methyl-N-octylacetamide but lacks the methyl group on the nitrogen atom.
N,N-dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a methyl and an octyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
N-methyl-N-octylacetamide |
InChI |
InChI=1S/C11H23NO/c1-4-5-6-7-8-9-10-12(3)11(2)13/h4-10H2,1-3H3 |
Clave InChI |
ZQIMLTGSNPWLOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
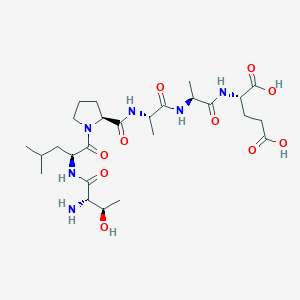
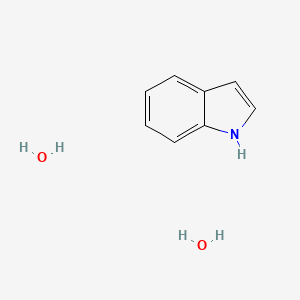
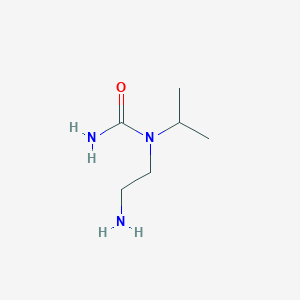
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
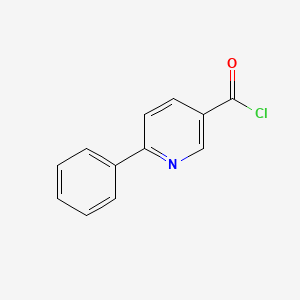
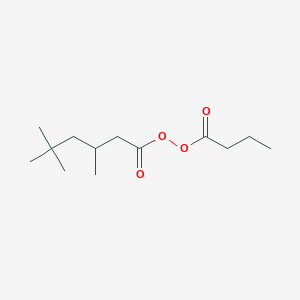

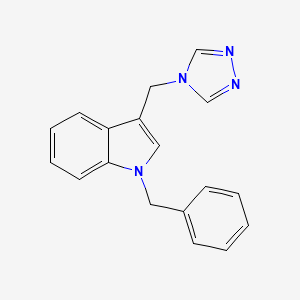


![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
